molecular formula C20H22N4O2 B5530466 4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine

4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine

Cat. No. B5530466
M. Wt: 350.4 g/mol
InChI Key: GLSOWWXLWHLNNX-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of chemicals that have been synthesized for various biological evaluations. These compounds often possess unique structures that allow for diverse chemical reactions and properties, making them significant in scientific research, particularly in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to "4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine" involves multi-step procedures including cyclocondensation, Mannich reactions, and nucleophilic addition. For example, Rajkumar, Kamaraj, and Krishnasamy (2014) describe a synthesis process involving diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine using a catalyst in ethanol, indicating a complex synthesis pathway for such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an imidazole ring, which is a five-membered planar ring with two nitrogen atoms at non-adjacent positions. This structural feature is crucial for the biological activity of these compounds. The structure is further complicated by the attachment of various groups such as methyl, phenyl, and oxazole rings, contributing to the compound's unique chemical properties.

Chemical Reactions and Properties

The chemical properties of such compounds are influenced by their functional groups. For instance, the imidazole and piperidine rings contribute to the compound's basicity and its ability to participate in hydrogen bonding, affecting its reactivity and interactions with biological molecules. The presence of oxazole and phenyl rings adds to the compound's aromaticity and hydrophobicity, influencing its solubility and binding properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular geometry and functional groups. Compounds with similar structures have been reported to possess significant antimicrobial activities, indicating that their physical properties contribute to their biological efficacy (Rajkumar, Kamaraj, & Krishnasamy, 2014).

properties

IUPAC Name

1-[4-(1H-imidazol-2-yl)piperidin-1-yl]-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-17(23-20(26-14)16-5-3-2-4-6-16)13-18(25)24-11-7-15(8-12-24)19-21-9-10-22-19/h2-6,9-10,15H,7-8,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSOWWXLWHLNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine

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